molecular formula C15H18N2O B8286781 4-Hydroxymethyl-1-(quinolin-4-yl)piperidine

4-Hydroxymethyl-1-(quinolin-4-yl)piperidine

Cat. No. B8286781
M. Wt: 242.32 g/mol
InChI Key: LXPLAKQHVBFINR-UHFFFAOYSA-N
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Patent
US06562828B1

Procedure details

To a solution of lithium aluminum hydride (267 mg) in tetrahydrofuran (10 ml) was added dropwise 1-(quinolin4-yl)piperidine-4-carboxylic acid ethyl ester (1 g) in tetrahydrofuran (10 ml) under nitrogen atmosphere and with ice-cooling, and the mixture was stirred at the same temperature for 2 hours. After completion of the reaction, aqueous sodium sulfate was added with ice-cooling and the mixture was filtered through celite. The solvent was evaporated and the obtained solid was washed with diisopropyl ether and dried under reduced pressure to give the title compound (750 mg).
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH:12]1[CH2:17][CH2:16][N:15]([C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[N:21]=[CH:20][CH:19]=2)[CH2:14][CH2:13]1)=O)C.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[OH:9][CH2:10][CH:12]1[CH2:17][CH2:16][N:15]([C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[N:21]=[CH:20][CH:19]=2)[CH2:14][CH2:13]1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
267 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C1=CC=NC2=CC=CC=C12
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with ice-cooling
ADDITION
Type
ADDITION
Details
was added with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
the obtained solid was washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1CCN(CC1)C1=CC=NC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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